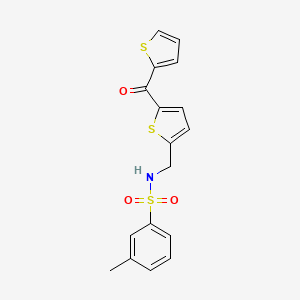

3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Descripción

3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS: 1421527-79-8) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a methyl group at the 3-position and a thiophene-2-carbonyl-linked thiophen-2-ylmethyl group (C₁₇H₁₅NO₃S₃; MW: 377.50 g/mol) .

Propiedades

IUPAC Name |

3-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S3/c1-12-4-2-5-14(10-12)24(20,21)18-11-13-7-8-16(23-13)17(19)15-6-3-9-22-15/h2-10,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGJDWYVTKYIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a sulfonamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including those similar to 3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide. The following findings illustrate the compound's potential:

- Cytotoxicity : A study on benzenesulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Compounds showed IC50 values below 100 μM, indicating potent activity against these cell lines .

- Mechanism of Action : The cytotoxic effects were linked to the induction of apoptosis in cancer cells, characterized by morphological changes and increased caspase activity. This suggests that compounds like this compound may act by triggering programmed cell death pathways .

- Metabolic Stability : Research indicates that structural modifications in sulfonamides can enhance metabolic stability, which is crucial for developing effective anticancer therapeutics. Compounds with specific substituents showed improved stability when tested with human liver microsomes .

Antimicrobial Applications

The antimicrobial potential of sulfonamides has also been explored extensively:

- Broad-Spectrum Activity : New thiopyrimidine-benzenesulfonamide compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that similar structures, including this compound, could serve as templates for developing new antimicrobial agents .

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and reproduction. This mechanism is similar to that observed in traditional sulfa drugs .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparación Con Compuestos Similares

Structural Modifications and Physical Properties

The target compound is distinguished by its dual thiophene moieties (one carbonyl-substituted) and a methylated benzene ring. Below is a comparison with key analogs:

Key Observations :

- Substituent Effects : Replacing the thiophene-carbonyl-thiophene group in the target compound with furan (as in 1l and int-8) reduces sulfur content and alters electronic properties, impacting melting points and chromatographic behavior (e.g., Rf values ).

- Synthetic Accessibility : Analogs like 1l and int-8 are synthesized in moderate yields (65–71%), implying that the target compound’s synthesis may require optimization to improve efficiency .

Electronic and Reactivity Profiles

- Thiophene vs. Furan : Thiophene’s aromaticity and higher electron density (due to sulfur’s lone pairs) may enhance binding to biological targets compared to furan, which is more oxygen-dominated and less polarizable .

Actividad Biológica

3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of tuberculosis treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of the Compound

The compound belongs to a class of thiophene-benzenesulfonamide derivatives, which have been explored for their antimicrobial properties, especially against Mycobacterium tuberculosis (M. tuberculosis). The structural components include a thiophene ring system and a benzenesulfonamide moiety, which are crucial for its biological activity.

2.1 Antimycobacterial Activity

Recent studies have demonstrated that derivatives of thiophene-benzenesulfonamide, including compound 17b (closely related to the target compound), exhibit potent antimycobacterial activity. Specifically, compound 17b has shown a minimum inhibitory concentration (MIC) of 0.023 μg/mL against drug-susceptible and drug-resistant strains of M. tuberculosis .

Table 1: Antimycobacterial Activity of Thiophene-Benzenesulfonamide Derivatives

| Compound | MIC (μg/mL) | Log10 CFU Reduction | Cytotoxicity |

|---|---|---|---|

| 17b | 0.023 | 1.29 | Low |

| 25a | Not reported | Not reported | Not reported |

| 297F | Not reported | Not reported | Not reported |

The binding mode of these compounds in the active site of DprE1 (an essential enzyme for M. tuberculosis survival) was elucidated through molecular docking studies, indicating a favorable interaction that contributes to their efficacy .

2.2 Enzyme Inhibition

In addition to its antimycobacterial properties, the compound may also exhibit inhibitory effects on carbonic anhydrase (CA) isoforms. While some related sulfonamide derivatives have shown weak inhibition against human carbonic anhydrase isoforms I, II, VII, and XII, further exploration is necessary to determine if the specific structural features of the target compound enhance this activity .

3. Structure-Activity Relationship (SAR)

The SAR studies conducted on thiophene-benzenesulfonamide derivatives highlight the importance of specific structural modifications in enhancing biological activity:

- Side Chain Variations : Modifications to the side chains flanking the thiophene core significantly affect both antimycobacterial activity and cytotoxicity. For example, smaller substituents like azetidine and pyrrolidine were found to improve activity compared to larger groups .

- Sulfonamide Moiety : The presence of the sulfonamide group is critical for maintaining potent antimycobacterial activity, as evidenced by comparisons with other chemical classes .

Case Study: Compound 17b

In an acute mouse model of tuberculosis, compound 17b demonstrated modest in vivo efficacy, further supporting its potential as a lead candidate for treating multidrug-resistant tuberculosis . The evaluation showed favorable hepatocyte stability and low cytotoxicity, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.